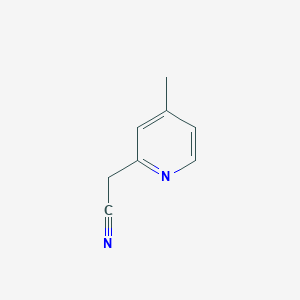

2-(4-Methylpyridin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-5-10-8(6-7)2-4-9/h3,5-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGDUGKVESUBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510487 | |

| Record name | (4-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38746-50-8 | |

| Record name | (4-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 4 Methylpyridin 2 Yl Acetonitrile

Nucleophilic Reactivity of the Acetonitrile (B52724) Moiety in 2-(4-Methylpyridin-2-yl)acetonitrile

The acetonitrile portion of the molecule, consisting of a methylene (B1212753) group (-CH₂) bonded to a cyano group (-C≡N), is a key center of reactivity. Its behavior is largely dictated by the acidity of the methylene protons and the electrophilicity of the nitrile carbon, which can be modulated by various reagents.

Electrophilic Activation and Addition Reactions

The nitrile group in this compound is susceptible to electrophilic activation, which significantly enhances its reactivity toward nucleophiles. Strong electrophiles, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), can activate nitriles, rendering the carbon atom of the cyano group highly electrophilic. nih.gov This activation facilitates addition reactions. For instance, in the presence of an alcohol, such an activated nitrile could undergo a Pinner-type reaction to form an imidate, which can be subsequently hydrolyzed to an ester.

Another important reaction pathway involving electrophilic activation is the Ritter reaction. Under strongly acidic conditions, the nitrile can act as a nucleophile toward a carbocation, leading to the formation of a nitrilium ion. This intermediate is then attacked by water to produce an N-substituted amide after tautomerization.

Recent studies have shown that triflic anhydride is a potent activator for a range of nitrogen-containing functional groups, including nitriles. nih.govthieme-connect.de This activation can lead to the formation of highly reactive intermediates that can participate in various synthetic transformations. tcichemicals.comnih.govresearchgate.net

Deprotonation and Carbanion Chemistry of this compound

The methylene (-CH₂) protons in this compound are acidic due to the combined electron-withdrawing inductive and resonance effects of the adjacent pyridine (B92270) ring and the nitrile group. libretexts.orglibretexts.org This increased acidity allows for deprotonation by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form a resonance-stabilized carbanion. siue.edu

The negative charge of this carbanion is delocalized over the α-carbon, the nitrile group, and into the pyridine ring, which enhances its stability. uni-muenchen.de This stabilized carbanion is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. siue.edu Common reactions include:

Alkylation: Reaction with alkyl halides to introduce alkyl chains at the methylene position.

Aldol-type reactions: Addition to carbonyl compounds (aldehydes and ketones) to form β-hydroxy nitriles.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

The stability and nucleophilicity of this carbanion make it a valuable intermediate in the synthesis of more complex pyridine-containing molecules. uni-muenchen.de

Table 1: Factors Influencing Carbanion Stability

| Factor | Description | Effect on this compound Carbanion |

| Inductive Effect | Electron-withdrawing groups stabilize an adjacent negative charge. | Both the pyridine nitrogen and the nitrile group are strongly electron-withdrawing, significantly stabilizing the carbanion. libretexts.org |

| Hybridization | Greater s-character of the charge-bearing orbital increases stability. | The carbanion carbon is approximately sp³ hybridized, but resonance delocalization is the dominant stabilizing factor. siue.edu |

| Conjugation | Delocalization of the negative charge through resonance enhances stability. | The negative charge is delocalized onto the nitrile nitrogen and into the π-system of the pyridine ring, providing substantial resonance stabilization. libretexts.org |

Reactivity of the Pyridine Ring System in this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property governs its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609) because the electronegative nitrogen atom withdraws electron density from the ring. wikipedia.orgquimicaorganica.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) cation. This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.orgyoutube.com

When EAS does occur, substitution is directed to the 3- and 5-positions (meta to the nitrogen). Attack at the 2-, 4-, or 6-positions would result in an unstable resonance intermediate where a positive charge is placed on the already electron-deficient nitrogen atom. quimicaorganica.org In this compound, the 4-methyl group is a weak activating group, while the 2-cyanomethyl group is deactivating. The net effect is that the ring remains strongly deactivated, and any potential electrophilic substitution would be expected to occur primarily at the 3- or 5-position under harsh conditions. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution Considerations

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.comyoutube.com These positions are activated toward nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com

While this compound itself does not possess a typical leaving group on the pyridine ring, SNAr reactions are a key consideration for its derivatives. For example, a halogenated precursor could readily undergo substitution. Moreover, pyridines can undergo the Chichibabin reaction, a specific type of SNAr where a hydride ion acts as the leaving group, typically leading to amination at the 2- or 6-position with a strong nucleophile like sodium amide. youtube.com Recent studies also suggest that many SNAr reactions on heterocycles may proceed through a concerted mechanism rather than a stepwise one, especially with good leaving groups. nih.govnih.gov

Ligand Properties and Coordination Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it an effective ligand for coordinating to metal ions. Similarly, the nitrogen of the nitrile group can also act as a donor. This allows this compound to function as a bidentate chelating ligand, forming a stable five-membered ring with a central metal atom.

The coordination can occur in several modes:

Monodentate: Coordination through only the pyridine nitrogen, which is generally a softer and more common donor site for transition metals.

Bidentate (Chelating): Coordination through both the pyridine and nitrile nitrogens to the same metal center. This is often favored due to the thermodynamic stability of the resulting chelate ring.

Bridging: The ligand can bridge two different metal centers, with the pyridine nitrogen coordinating to one and the nitrile nitrogen to another.

The specific coordination mode depends on factors such as the nature of the metal ion, the other ligands present, and the reaction conditions. The coordination chemistry of similar pyridyl-based ligands is extensive, forming complexes with a wide range of metals for applications in catalysis and materials science. rsc.orgnih.govrsc.org

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate (Pyridine) | Pyridine-N | The most common mode, utilizing the accessible lone pair on the pyridine nitrogen. Forms complexes with a wide variety of metal ions. |

| Monodentate (Nitrile) | Nitrile-N | Less common than pyridine coordination but possible with certain hard metal ions or under specific steric constraints. |

| Bidentate (Chelating) | Pyridine-N and Nitrile-N | Forms a stable five-membered chelate ring with a single metal center. This mode is entropically favored. |

| Bidentate (Bridging) | Pyridine-N and Nitrile-N | The ligand links two separate metal centers, potentially leading to the formation of coordination polymers or polynuclear complexes. |

Rearrangement Reactions Involving this compound

Currently, there is a lack of specific documented rearrangement reactions for this compound in the scientific literature. The inherent stability of the pyridine ring and the acetonitrile group under many conditions means that skeletal rearrangements would likely require harsh conditions, such as high temperatures, or specific catalytic activation.

Hypothetically, photochemical conditions could induce isomerization of the pyridine ring, a phenomenon observed in some pyridine derivatives, potentially leading to the formation of Dewar pyridines or other valence isomers. mdpi.com However, such transformations are highly dependent on the substitution pattern and the specific reaction conditions, and no such studies have been reported for this compound.

Similarly, acid- or base-catalyzed rearrangements are conceivable, but would likely involve significant activation barriers. For instance, strong acid catalysis could potentially lead to complex skeletal rearrangements, as seen in some polycyclic aromatic systems, but this has not been demonstrated for pyridylacetonitriles. figshare.com Base-catalyzed rearrangements might involve the deprotonated acetonitrile side chain, but these typically lead to condensation or addition reactions rather than skeletal rearrangements.

Radical Chemistry of this compound

The radical chemistry of this compound offers more predictable avenues of reactivity, primarily centered on the pyridine ring and the benzylic-like methylene group.

One of the most pertinent radical reactions for pyridine derivatives is the Minisci reaction , which involves the addition of a nucleophilic radical to an electron-deficient N-heterocycle. wikipedia.org Given that the pyridine ring is protonated under the acidic conditions of the Minisci reaction, it becomes highly susceptible to radical attack. For this compound, this reaction could lead to the introduction of an alkyl or acyl group onto the pyridine ring.

The regioselectivity of the Minisci reaction on substituted pyridines is influenced by both steric and electronic factors. Typically, radical attack is favored at the C-2 and C-4 positions. In the case of this compound, the C-2 position is already substituted. The presence of the methyl group at C-4 and the acetonitrile group at C-2 would direct incoming radicals to the remaining unsubstituted positions, primarily C-3, C-5, and C-6. The precise distribution of products would depend on the nature of the radical and the specific reaction conditions. nih.govnih.gov

Another potential area of radical chemistry for this compound is free-radical halogenation . Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for the bromination of benzylic and allylic positions. wikipedia.org The methylene group of the acetonitrile side chain and the methyl group on the pyridine ring are both potential sites for radical halogenation. The relative reactivity of these two positions would depend on the stability of the resulting radical intermediates. The radical formed at the methylene bridge would be stabilized by both the pyridine ring and the nitrile group, while the radical at the 4-methyl position would be stabilized by the pyridine ring. Computational studies on related systems could provide insight into the relative stabilities of these radicals and thus predict the major product of such a reaction. rsc.orgnih.gov

The general mechanism for a radical chain reaction involves three key stages: initiation, propagation, and termination.

Table 1: Postulated Minisci Reaction of this compound

| Radical Source | Reagents | Potential Product(s) |

| tert-Butyl radical | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Isomeric tert-butyl-2-(4-methylpyridin-2-yl)acetonitriles |

| Acyl radical | Aldehyde, FeSO₄, H₂O₂ | Isomeric acyl-2-(4-methylpyridin-2-yl)acetonitriles |

Table 2: Potential Products of Radical Bromination of this compound with NBS

| Reaction Site | Product |

| Methylene Bridge | 2-Bromo-2-(4-methylpyridin-2-yl)acetonitrile |

| 4-Methyl Group | 2-(4-(Bromomethyl)pyridin-2-yl)acetonitrile |

It is important to reiterate that while these reactions are plausible based on the known reactivity of similar compounds, specific experimental data for this compound is not currently available in the reviewed literature. Further experimental and computational studies are necessary to fully elucidate the rearrangement and radical chemistry of this compound.

Applications of 2 4 Methylpyridin 2 Yl Acetonitrile in Advanced Organic Synthesis

2-(4-Methylpyridin-2-yl)acetonitrile as a Building Block for Heterocyclic Compounds

The activated methylene (B1212753) group in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic systems. The presence of both a nucleophilic carbon and an electrophilic nitrile group within the same molecule allows for its participation in a range of cyclization and condensation reactions.

Synthesis of Fused Pyridine (B92270) Derivatives

The synthesis of fused pyridine rings is a significant area of medicinal chemistry, as these scaffolds are present in numerous biologically active compounds. ias.ac.inbohrium.com this compound can serve as a key starting material for constructing fused systems, such as pyrido[1,2-a]pyrimidines and indolizine (B1195054) derivatives. The general strategy involves the reaction of the methylene group with a suitable dielectrophilic partner, followed by intramolecular cyclization. For instance, reaction with 1,3-dielectrophiles can lead to the formation of a new six-membered ring fused to the initial pyridine structure.

Table 1: Representative Fused Pyridine Derivatives Potentially Synthesized from Pyridylacetonitrile Analogs This table is illustrative and based on general reactions of pyridylacetonitriles, as specific examples for the 4-methyl derivative are not widely published.

| Product Class | Reactant B | General Conditions |

|---|---|---|

| Pyrido[1,2-a]pyrimidine | β-Ketoester | Base-catalyzed condensation |

| Indolizine derivative | α,β-Unsaturated ketone | Michael addition followed by cyclization |

| Pyrido[2,1-a]isoquinoline | o-Phthalaldehyde | Condensation and cyclization |

Construction of Novel Polycyclic Systems

Beyond simple fused systems, this compound has the potential to participate in reaction cascades that build complex polycyclic frameworks. organic-chemistry.org Methodologies like intramolecular Diels-Alder reactions or tandem radical cyclizations could potentially utilize derivatives of this compound to construct intricate molecular architectures. princeton.edunih.gov For example, the acetonitrile (B52724) moiety can be transformed into other functional groups that can then participate in cycloaddition reactions, leading to the formation of multiple rings in a single synthetic operation.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The reactive nature of this compound makes it an ideal candidate for MCRs designed to synthesize highly substituted heterocyclic compounds. For instance, it could act as the active methylene component in reactions like the Hantzsch pyridine synthesis or related MCRs to generate complex pyridone structures. rsc.org

Table 2: Potential Multi-Component Reactions Involving this compound This table is hypothetical, illustrating the potential role of the compound in known MCRs.

| MCR Name | Component B | Component C | Potential Product Class |

|---|---|---|---|

| Hantzsch-type reaction | Aldehyde | β-Ketoester | Dihydropyridines |

| Thorpe-Ziegler reaction | (Self-condensation) | - | Aminopyridothiophenes |

| Gewald reaction | Aldehyde/Ketone | Elemental Sulfur | 2-Aminothiophenes |

Precursor for Complex Molecular Architectures and Active Pharmaceutical Ingredients (APIs)

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The 4-methylpyridine (B42270) moiety, in particular, is found in various biologically active molecules. nih.govresearchgate.net this compound can serve as a key intermediate in the synthesis of such compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization and incorporation into larger, more complex molecular structures, including active pharmaceutical ingredients (APIs).

While direct synthetic routes from this compound to specific commercial APIs are not prominently documented, its utility as a precursor can be inferred. For instance, derivatives of 2-methyl-pyridine-4-carboxylic acid have been investigated for their chemotherapeutic properties, and the acetonitrile could be a synthetic equivalent for the carboxymethyl group. google.com

Application in Natural Product Synthesis**

The total synthesis of natural products often requires the development of creative and efficient strategies to construct complex molecular architectures. nih.govnih.gov While there are no prominent examples in the literature of this compound being used as a key intermediate in the total synthesis of a natural product, its potential is significant. Many alkaloids and other classes of natural products contain substituted pyridine rings. researchgate.net The reactivity of this building block could be exploited to introduce the 4-methylpyridine moiety and to construct adjacent rings found in such natural products.

Computational and Theoretical Studies of 2 4 Methylpyridin 2 Yl Acetonitrile

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions. By simulating the transformation from reactants to products, researchers can identify intermediate structures and transition states, providing a detailed understanding of the reaction mechanism.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computational methods can automatically search for and identify the geometry of transition states. For reactions involving 2-(4-Methylpyridin-2-yl)acetonitrile, such as nucleophilic additions to the nitrile group or reactions at the pyridine (B92270) ring, TS analysis would reveal the precise atomic arrangement at the peak of the energy barrier. Vibrational frequency calculations are then used to confirm the identity of a TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Once the structures of the reactants, products, and transition states are determined, a reaction energy profile can be constructed. This profile plots the potential energy of the system as the reaction progresses, showing the relative energies of all species involved. The height of the energy barrier, known as the activation energy (the difference in energy between the reactants and the transition state), is a key determinant of the reaction rate.

Using principles from transition state theory, the calculated activation energy can be used to estimate the reaction rate constant. This allows for the theoretical prediction of reaction kinetics, offering insights into how quickly a reaction involving this compound will proceed under given conditions. These predictions can guide the design of experiments and the optimization of reaction conditions.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide detailed insights into its conformational flexibility, solvation properties, and the nature of its interactions with other molecules. In the absence of specific simulation data for this compound, we can predict the types of intermolecular forces that would govern its behavior in a simulated environment.

The primary intermolecular interactions expected for this compound include:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen atom in the pyridine ring and the cyano group. The nitrogen of the cyano group, in particular, creates a strong partial negative charge, while the carbon atom of the cyano group and the atoms of the pyridine ring will have corresponding partial positive charges. These permanent dipoles would lead to strong electrostatic interactions between molecules.

π-π Stacking Interactions: The pyridine ring is an aromatic system, and as such, it can participate in π-π stacking interactions. Computational studies on pyridine dimers have shown that antiparallel-displaced and T-shaped geometries are the most stable configurations, with significant binding energies. researchgate.net The presence of the methyl and acetonitrile (B52724) substituents would influence the geometry and strength of these stacking interactions due to steric and electronic effects.

Hydrogen Bonding: While this compound does not have a traditional hydrogen bond donor (like an O-H or N-H group), the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., water, alcohols), weak C-H···N hydrogen bonds could also be formed with the hydrogen atoms of the methyl group and the methylene (B1212753) bridge.

Detailed Research Findings from Analogous Systems

Computational studies on substituted pyridines have demonstrated that the nature and position of substituents significantly impact the electronic structure and intermolecular interaction potential of the pyridine ring. rsc.org An electron-donating group, such as the methyl group in this compound, can enhance the electron density of the aromatic ring, potentially strengthening its π-π stacking and hydrogen bond accepting capabilities.

Furthermore, computational analyses of acetonitrile in the solid state have highlighted the importance of dipole-dipole interactions in its crystal packing. The linear arrangement of the cyano group facilitates a packing that maximizes the electrostatic attraction between molecules.

A hypothetical molecular dynamics simulation of this compound in a solvent like water would likely show the pyridine nitrogen and the cyano nitrogen forming hydrogen bonds with water molecules. The aromatic ring would likely engage in π-π stacking interactions with other solute molecules if the concentration is sufficiently high. The methyl group, being nonpolar, would likely favor hydrophobic interactions.

Hypothetical Interaction Energy Data

To illustrate the potential strength of these interactions, the following table presents hypothetical interaction energies that could be expected from quantum chemical calculations on a dimer of this compound. These values are based on typical interaction energies for similar functional groups found in the literature.

| Interaction Type | Hypothetical Dimer Configuration | Estimated Interaction Energy (kcal/mol) |

| π-π Stacking | Antiparallel-displaced pyridine rings | -2.5 to -4.5 |

| Dipole-Dipole | Head-to-tail alignment of cyano groups | -3.0 to -5.0 |

| C-H···N Hydrogen Bond | Methyl C-H to pyridine N | -0.5 to -1.5 |

Note: These values are illustrative and would require specific computational studies for validation.

Summary of Intermolecular Forces

The table below summarizes the key intermolecular forces and the participating functional groups in this compound.

| Functional Group | Primary Intermolecular Interactions |

| Pyridine Ring | π-π stacking, Hydrogen bond acceptor (N atom) |

| Cyano Group | Dipole-dipole interactions, Hydrogen bond acceptor (N atom) |

| Methyl Group | Van der Waals forces |

| Methylene Bridge | Van der Waals forces |

Exploration of Biological Activities and Structure Activity Relationship Sar Studies for 2 4 Methylpyridin 2 Yl Acetonitrile Derivatives

Biological Relevance of Pyridine-Nitrile Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic motif present in a multitude of biologically active compounds, including many FDA-approved drugs. Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a valuable component in drug design. When combined with a nitrile group, the resulting pyridine-nitrile scaffold offers a unique combination of electronic and steric properties that can be exploited for therapeutic purposes.

Research has demonstrated that pyridine derivatives exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.gov The nitrile group, an important pharmacophore, can act as a hydrogen bond acceptor and is often involved in key interactions with biological targets. The combination of these two moieties in the 2-(4-Methylpyridin-2-yl)acetonitrile core provides a versatile template for the development of novel bioactive molecules.

Studies on related pyridine-containing compounds have highlighted their potential as inhibitors of various enzymes and receptors. For instance, certain pyridine derivatives have shown inhibitory activity against kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov Furthermore, the antimicrobial properties of pyridine derivatives have been attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes. nih.govmdpi.com The presence of the methyl group on the pyridine ring of this compound can also influence its biological activity by affecting its lipophilicity and binding interactions.

In Vitro and In Silico Screening Methodologies for Biological Activity of this compound Derivatives

The evaluation of the biological activity of this compound derivatives relies on a combination of in vitro and in silico screening methodologies. These approaches allow for the efficient identification of promising lead compounds and provide insights into their mechanisms of action.

In Vitro Screening:

Cytotoxicity Assays: The anticancer potential of these derivatives is often initially assessed using cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed colorimetric method to determine the concentration at which a compound inhibits cell growth by 50% (IC50). researchgate.netnih.gov

Antimicrobial Susceptibility Testing: To evaluate antimicrobial activity, methods such as broth microdilution are used to determine the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a microorganism. nih.gov

Enzyme Inhibition Assays: If the derivatives are designed to target specific enzymes, in vitro enzyme inhibition assays are conducted to quantify their inhibitory potency (e.g., IC50 or Ki values).

In Silico Screening:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a specific protein target. It helps in understanding the binding interactions and can be used to screen large libraries of virtual compounds. nih.govnih.gov For instance, derivatives of this compound could be docked into the active sites of cancer-related kinases to predict their binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed derivatives.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of a successful drug. In silico tools can predict these properties, helping to prioritize compounds with favorable pharmacokinetic profiles.

The following table provides a hypothetical example of in vitro screening data for a series of this compound derivatives against a cancer cell line.

| Compound | R1 | R2 | IC50 (µM) on MCF-7 |

| 1a | H | H | >100 |

| 1b | Cl | H | 52.3 |

| 1c | OCH3 | H | 78.1 |

| 1d | H | Br | 45.8 |

| 1e | H | NO2 | 33.5 |

Elucidation of Potential Mechanisms of Biological Action for Analogs of this compound

Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates. For analogs of this compound, several potential mechanisms can be postulated based on the known activities of related pyridine-nitrile compounds.

Kinase Inhibition: Many pyridine-containing molecules act as ATP-competitive inhibitors of protein kinases. The pyridine ring can mimic the adenine (B156593) moiety of ATP, while the rest of the molecule can form specific interactions with the kinase active site. Molecular docking studies can help identify potential kinase targets for these analogs. nih.gov

Induction of Apoptosis: In the context of anticancer activity, these compounds may induce programmed cell death, or apoptosis. This can be investigated by studying markers of apoptosis such as caspase activation and DNA fragmentation in cancer cells treated with the compounds. mdpi.com

Disruption of Microbial Cell Integrity: For antimicrobial activity, the mechanism might involve the disruption of the bacterial cell wall or membrane, leading to cell lysis. This can be studied using techniques like electron microscopy.

DNA Intercalation or Damage: Some heterocyclic compounds are known to interact with DNA, either by intercalating between the base pairs or by causing DNA damage, which can lead to cell death.

Further experimental studies, such as gene expression profiling and proteomic analysis, can provide a more comprehensive understanding of the cellular pathways affected by these compounds.

Design and Synthesis of Biologically Active Derivatives Based on the this compound Core

The design of new, more potent derivatives of this compound is guided by the structure-activity relationship (SAR) data obtained from initial screening. The core structure can be systematically modified to optimize its biological activity.

Key areas for modification include:

Substitution on the Pyridine Ring: Introducing different substituents at various positions of the pyridine ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity to the target.

Modification of the Acetonitrile (B52724) Group: The nitrile group can be replaced with other functional groups, such as amides or esters, to explore different interactions with the biological target.

Introduction of Additional Aromatic or Heterocyclic Rings: Appending other ring systems to the core structure can lead to compounds with extended conformations that may fit better into the binding pocket of the target protein.

The synthesis of these derivatives often involves multi-step reaction sequences. A common synthetic route might start with a commercially available substituted pyridine, followed by the introduction of the acetonitrile moiety through nucleophilic substitution or other carbon-carbon bond-forming reactions.

The following table illustrates a hypothetical SAR study for a series of derivatives, highlighting the impact of different substituents on their anticancer activity.

| Compound | Substitution on Pyridine Ring | Modification of Acetonitrile Group | IC50 (µM) on A549 Lung Cancer Cells |

| 2a | 4-Methyl | -CN | 42.1 |

| 2b | 4-Chloro | -CN | 28.5 |

| 2c | 4-Methoxy | -CN | 55.3 |

| 2d | 4-Methyl | -CONH2 | 61.7 |

| 2e | 4-Methyl | -COOCH3 | >100 |

These SAR studies provide valuable insights for the rational design of future generations of this compound derivatives with enhanced biological activity.

Advanced Spectroscopic and Analytical Research on 2 4 Methylpyridin 2 Yl Acetonitrile

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-(4-Methylpyridin-2-yl)acetonitrile in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional techniques are employed for the unambiguous assignment of all proton and carbon signals, providing deep insight into the molecule's connectivity and electronic environment.

Based on established chemical shift data for substituted pyridines and acetonitrile (B52724) moieties, a predicted NMR assignment for this compound in a solvent such as CDCl₃ is presented below. The pyridine (B92270) ring protons are expected to appear in the aromatic region, with distinct signals influenced by the positions of the methyl and acetonitrile groups. The methylene (B1212753) and methyl protons will resonate in the aliphatic region.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine H-3 | ~7.10 (d) | ~124.0 |

| Pyridine H-5 | ~7.15 (s) | ~125.0 |

| Pyridine H-6 | ~8.40 (d) | ~149.0 |

| Methylene (-CH₂-) | ~3.80 (s) | ~25.0 |

| Methyl (-CH₃) | ~2.40 (s) | ~21.0 |

| Pyridine C-2 | - | ~155.0 |

| Pyridine C-4 | - | ~148.0 |

| Nitrile (-CN) | - | ~117.0 |

Note: Predicted values are estimates. Actual shifts may vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet.

2D NMR Techniques for Structural Confirmation and Dynamics

Two-dimensional (2D) NMR experiments are indispensable for confirming the proposed structure of this compound by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment would confirm proton-proton (¹H-¹H) couplings. A key expected correlation is a cross-peak between the H-3 and H-6 protons of the pyridine ring, if any long-range coupling exists, though more prominently it would confirm couplings in substituted analogues. For the parent compound, it would primarily serve to confirm the absence of coupling for the singlet signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons (¹JCH). It would be used to definitively link each proton signal to its corresponding carbon signal. For instance, the proton signal at ~8.40 ppm would show a correlation to the carbon signal at ~149.0 ppm (C-6), and the methylene proton signal at ~3.80 ppm would correlate with the methylene carbon at ~25.0 ppm.

A cross-peak between the methylene protons (~3.80 ppm) and the pyridine C-2 (~155.0 ppm) and the nitrile carbon (~117.0 ppm), confirming the placement of the acetonitrile group.

Correlations from the methyl protons (~2.40 ppm) to the pyridine C-3 (~124.0 ppm) and C-5 (~125.0 ppm), confirming the position of the methyl group at C-4.

Solid-State NMR Applications

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) can probe the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) could be employed to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

Characterize Molecular Packing: Subtle changes in chemical shifts can provide information about non-covalent interactions, such as C-H···N hydrogen bonds or π-π stacking, within the crystal lattice.

Study Molecular Dynamics: Variable temperature ssNMR experiments can be used to investigate dynamic processes in the solid state, such as the rotation of the methyl group.

Mass Spectrometric Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation patterns, typically under electron ionization (EI). The molecular formula is C₈H₈N₂, giving an exact mass of approximately 132.07 Da.

The fragmentation is expected to be directed by the stable pyridine ring and the functional groups. The primary fragmentation pathways would likely involve:

Benzylic Cleavage: The bond between the methylene group and the nitrile group is analogous to a benzylic position. Cleavage of this bond would result in the loss of a cyanomethyl radical (•CH₂CN) or a cyanide radical (•CN), leading to the formation of a stable picolyl-type cation.

Loss of HCN: A common fragmentation pathway for nitriles is the elimination of a neutral hydrogen cyanide molecule.

Pyridine Ring Fission: At higher energies, the aromatic pyridine ring itself can undergo fragmentation, leading to the loss of small neutral molecules like ethylene.

Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 132 | [C₈H₈N₂]⁺• | Molecular Ion (M⁺•) |

| 131 | [M-H]⁺ | Loss of a hydrogen radical from the methyl group |

| 105 | [M-HCN]⁺• | Loss of neutral hydrogen cyanide |

| 92 | [M-CH₂CN]⁺ or [M-CN-H]⁺ | Loss of cyanomethyl radical or successive loss |

| 91 | [C₆H₅N]⁺• | Picolyl cation fragment from C-C bond cleavage |

Isotopic labeling studies, while not reported in the literature for this specific compound, would be the definitive method for confirming these proposed pathways. For example, synthesizing the molecule with deuterium (B1214612) atoms on the methylene group (-CD₂CN) would result in a 2-mass-unit shift in any fragment containing this group, allowing for unambiguous tracking of the fragment's origin.

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Hydrogen Bonding Analysis

Nitrile Group (C≡N): A sharp and strong absorption band is expected in the IR spectrum between 2240-2260 cm⁻¹, characteristic of the C≡N stretching vibration. Its position can be sensitive to the electronic environment and intermolecular interactions.

Aromatic Ring: The pyridine ring will exhibit several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Methyl and Methylene Groups: Aliphatic C-H stretching vibrations for the -CH₃ and -CH₂- groups are expected in the 2850-3000 cm⁻¹ range. C-H bending vibrations will appear at lower wavenumbers, typically between 1350-1470 cm⁻¹.

Analysis of these vibrational modes can provide insight into intermolecular forces. In the solid state or in protic solvents, the nitrogen atom of the pyridine ring or the nitrile group could act as a hydrogen bond acceptor. Such C-H···N interactions would lead to subtle but measurable shifts in the vibrational frequencies of the involved groups, particularly the pyridine ring modes and the C≡N stretch.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₃, -CH₂-) | 2850 - 3000 |

| Nitrile C≡N Stretch | 2240 - 2260 |

| Aromatic Ring C=C, C=N Stretch | 1400 - 1600 |

| Aliphatic C-H Bending (-CH₃, -CH₂-) | 1350 - 1470 |

X-ray Crystallography of this compound Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. While the crystal structure of the parent this compound may not be widely published, the analysis of its derivatives is a common practice in medicinal and materials chemistry.

A crystallographic study of a derivative would provide definitive data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Planarity: Confirmation of the planarity of the pyridine ring and the geometry of the substituents.

Intermolecular Interactions: A detailed map of the crystal packing, revealing non-covalent interactions such as π-π stacking between pyridine rings of adjacent molecules or weak C-H···N hydrogen bonds involving the pyridine or nitrile nitrogen atoms. These interactions govern the physical properties of the material, such as melting point and solubility.

For example, analysis could reveal a head-to-tail stacking of pyridine rings, maximizing π-orbital overlap, or a network of weak hydrogen bonds that organizes the molecules into specific three-dimensional architectures.

Future Research Directions and Challenges

Development of Novel Catalytic Transformations for 2-(4-Methylpyridin-2-yl)acetonitrile

The structure of this compound presents multiple sites for catalytic activation, including the pyridine (B92270) ring's C-H bonds, the methyl group's C-H bonds, and the nitrile group. Future research will likely focus on developing selective catalytic systems to functionalize this molecule in a controlled manner.

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of heterocycles. acs.orgrsc.orgresearchgate.net Catalytic systems based on palladium, rhodium, and osmium have shown success in the C-H activation of related pyridine and methylpyridine systems. acs.orgresearchgate.net A key challenge will be achieving regioselectivity, targeting a specific C-H bond on the pyridine ring or the methyl group in the presence of other reactive sites. For instance, developing catalysts that can selectively activate the C-H bonds of the methyl group for subsequent alkylation or arylation would provide a direct route to more complex derivatives.

Furthermore, the nitrile group is amenable to a variety of catalytic transformations. While the hydrolysis of pyridylacetonitriles to their corresponding amides and carboxylic acids is known, nih.gov the development of novel catalytic hydration methods, perhaps using nickel(0) or copper(I) complexes, could offer milder and more efficient routes to these valuable derivatives. researchgate.net Additionally, catalytic reduction of the nitrile to an amine would provide a key building block for further derivatization.

| Potential Catalytic Transformation | Catalyst System (Proposed) | Potential Product | Reference for Related Transformation |

| C-H Arylation of Pyridine Ring | Palladium (Pd) or Rhodium (Rh) | Aryl-substituted this compound | rsc.orgresearchgate.net |

| C-H Alkenylation of Methyl Group | Nickel (Ni) | Alkenyl-substituted 2-(pyridin-2-yl)acetonitrile | researchgate.net |

| Nitrile Hydration | Nickel (Ni) or Copper (Cu) | 2-(4-Methylpyridin-2-yl)acetamide | researchgate.net |

| Nitrile Reduction | Transition Metal Hydrides | 2-(4-Methylpyridin-2-yl)ethanamine | General knowledge |

Expanding the Synthetic Utility of this compound

Beyond simple functionalization, this compound is a prime candidate for use in more complex synthetic strategies, such as multicomponent and cycloaddition reactions, to build diverse heterocyclic libraries.

The activated methylene (B1212753) group adjacent to the nitrile and pyridine moieties makes this compound a valuable precursor in condensations and cyclizations. For example, it can serve as a key component in the synthesis of polysubstituted pyridines and other fused heterocyclic systems through reactions with various electrophiles and subsequent cyclization. nih.govnih.gov

Cycloaddition reactions represent another promising avenue. numberanalytics.com The nitrile group can participate in [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to construct novel pyridine-containing polycyclic aromatic systems. nih.gov The pyridine ring itself can act as a diene or dienophile in Diels-Alder reactions, although this often requires activation. mdpi.com Research into activating this compound for such cycloadditions could unlock new synthetic pathways.

| Reaction Type | Reactants | Potential Product Class | Reference for Related Transformation |

| Multicomponent Reaction | Aldehydes, malononitrile | Polysubstituted Pyridines | nih.gov |

| [2+2+2] Cycloaddition | Alkynes | Fused Pyridine Systems | nih.gov |

| Intramolecular Cycloaddition | If appropriately substituted | Fused Heterocycles | mdpi.com |

Deeper Exploration of Biological Potential and Medicinal Chemistry Applications

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, present in a vast number of FDA-approved drugs. nih.govrsc.orgrsc.org The structural motifs within this compound—a pyridine ring and a nitrile group—are common in biologically active compounds, suggesting that this molecule is an excellent starting point for drug discovery programs. doaj.orgresearchgate.net

Future research should involve the synthesis of compound libraries derived from this compound for high-throughput screening against various biological targets. The nitrile group can be transformed into amides, carboxylic acids, or tetrazoles, which are common bioisosteres in medicinal chemistry.

Computational methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in guiding the rational design of new derivatives with enhanced potency and selectivity. dovepress.comnih.govmdpi.comnih.gov By identifying the key structural features required for interaction with a biological target, these models can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

| Research Approach | Objective | Key Methodologies | Reference for Methodology |

| Library Synthesis | Generate chemical diversity for screening | Parallel synthesis, derivatization of nitrile and pyridine | nih.gov |

| High-Throughput Screening | Identify initial "hits" against biological targets | Biochemical and cell-based assays | General knowledge |

| Pharmacophore Modeling | Guide rational drug design | Ligand-based and structure-based modeling | dovepress.commdpi.com |

| QSAR Studies | Correlate chemical structure with biological activity | Statistical analysis of compound library data | nih.gov |

Advanced Materials Science Applications Derived from this compound Scaffolds

The unique electronic and coordination properties of this compound make it an attractive building block for advanced materials.

In the field of polymer chemistry, this compound could serve as a monomer for the synthesis of novel conductive polymers. The pyridine ring is known to be a component of conductive materials, and polymerization could potentially proceed through activation of the methyl group or by electrochemical methods. acs.orgresearchgate.netresearchgate.netmdpi.comdlsu.edu.ph The resulting polymers may exhibit interesting optical and electronic properties suitable for applications in sensors, organic electronics, and energy storage.

Furthermore, the pyridine nitrogen provides a coordination site for metal ions, making this compound a promising ligand for the construction of Metal-Organic Frameworks (MOFs). mdpi.comrsc.orgnih.govuniversityofgalway.iefigshare.com The nitrile group can either be retained for post-synthetic modification or used to template the formation of specific pore environments. MOFs derived from this ligand could have applications in gas storage, separation, and catalysis.

| Material Class | Potential Synthetic Route | Potential Application | Reference for Related Materials |

| Conductive Polymers | Electrochemical or chemical polymerization | Sensors, organic electronics | acs.orgresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Gas storage, catalysis, separation | mdpi.comrsc.org |

Overcoming Synthetic and Methodological Challenges in this compound Research

Despite its potential, research on this compound is not without its challenges. A primary hurdle is the development of scalable and efficient synthetic routes to the molecule itself. While syntheses for related pyridylacetonitriles exist, google.com optimizing a high-yield, cost-effective process for this specific isomer is crucial for enabling broader research.

A significant methodological challenge lies in achieving selective functionalization. The presence of multiple reactive sites on the molecule can lead to mixtures of products, complicating purification and characterization. researchgate.net Developing orthogonal protection strategies or highly regioselective catalytic methods will be essential to overcome this. For instance, the selective functionalization of the C3 position of the pyridine ring is notoriously difficult and often requires multi-step dearomatization-rearomatization strategies. nih.gov

Finally, as with any novel class of compounds, thorough characterization of new derivatives and materials will be paramount. This will require a combination of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to unambiguously determine the structure and purity of the synthesized products.

| Challenge Area | Specific Obstacle | Potential Solution | Reference for Challenge |

| Synthesis | Scalability and cost-effectiveness of the starting material | Process optimization, exploration of novel synthetic pathways | google.com |

| Selectivity | Control of regioselectivity in functionalization reactions | Development of advanced catalytic systems, use of directing groups | researchgate.netnih.gov |

| Purification | Separation of isomers and by-products | Advanced chromatographic techniques, crystallization | General knowledge |

| Characterization | Unambiguous structure elucidation | 2D NMR, single-crystal X-ray diffraction | General knowledge |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-Methylpyridin-2-yl)acetonitrile, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions using 4-methylpyridine derivatives as starting materials. For example, acetonitrile groups can be introduced via Knoevenagel condensation or cyanoethylation under basic conditions (e.g., NaH or KCN). Reaction optimization includes controlling temperature (60–100°C), solvent choice (DMF or acetonitrile), and stoichiometry of reagents to minimize side products. Purification often employs column chromatography with silica gel and gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and acetonitrile carbon (δ ~115 ppm).

- FT-IR : Identify the C≡N stretch (~2240 cm) and aromatic C-H stretches (3050–3100 cm).

- Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H] at m/z 147.0790 for CHN). Cross-reference data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity of this compound in heterocyclic ring-forming reactions?

- Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) can model reaction pathways, such as cyclization with arylidenemalononitriles to form imidazodipyridines. Key steps include:

Calculate transition-state energies to identify rate-limiting steps.

Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

Validate computational models against experimental yields and spectroscopic data. Adjust solvent effects (PCM model) and temperature parameters to improve accuracy .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. To address this:

- Perform variable-temperature NMR to detect conformational changes.

- Use single-crystal X-ray diffraction (e.g., SHELXL refinement) to resolve absolute configuration and compare bond lengths/angles with DFT-optimized structures.

- Employ complementary techniques like Raman spectroscopy or solid-state NMR to probe crystalline vs. solution-state differences .

Q. How can multi-step functionalization of this compound be designed for complex heterocycles, and what are common pitfalls?

- Methodological Answer : Sequential reactions (e.g., Suzuki coupling, nucleophilic addition) can introduce substituents to the pyridine ring or acetonitrile group. For example:

Suzuki-Miyaura Coupling : Attach aryl/heteroaryl groups to the pyridine ring using Pd catalysts.

Cyanoalkylation : React with aldehydes/ketones to form α,β-unsaturated nitriles.

Pitfalls : Over-functionalization may sterically hinder reactivity. Monitor reaction progress via TLC and intermediate characterization. Optimize protecting groups (e.g., Boc for amines) to prevent side reactions .

Q. What experimental and computational approaches validate the biological relevance of this compound-derived compounds?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC measurements) against cancer cell lines.

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity trends. Cross-validate with DFT-derived electronic parameters (e.g., Mulliken charges) .

Methodological Notes

- Crystallography : For ambiguous structures, refine SHELXL parameters (e.g., H-atom placement, displacement factors) and validate using R/wR residuals .

- Spectroscopy : Address solvent-induced shifts in NMR by repeating experiments in deuterated DMSO or CDCl.

- Data Reproducibility : Report detailed synthetic protocols (e.g., molar ratios, reaction times) and raw spectral data in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.